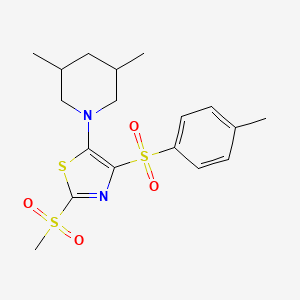

5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Description

5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Propriétés

IUPAC Name |

5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S3/c1-12-5-7-15(8-6-12)27(23,24)16-17(25-18(19-16)26(4,21)22)20-10-13(2)9-14(3)11-20/h5-8,13-14H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVOKIKOWZZMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using 3,5-dimethylpiperidine.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via a sulfonylation reaction using methylsulfonyl chloride.

Attachment of the Tosyl Group: The tosyl group can be introduced through a tosylation reaction using tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

Medicine: It may have potential therapeutic applications due to its unique chemical properties and ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one

- 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid

- 5-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-ylmethanamine

Uniqueness

5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.

Activité Biologique

5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, exhibits various biological properties that may be harnessed for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole. Its molecular formula is , with a molecular weight of approximately 428.6 g/mol. The structural complexity arises from the incorporation of multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that 5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. The compound's efficacy was evaluated using the MTT assay, which measures cell viability post-treatment.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | < 1.0 | High sensitivity |

| HCT116 | < 1.0 | Induction of apoptosis |

| A-549 | > 10 | Resistance due to esterase activity |

These findings suggest that the compound selectively targets malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Mechanistic Insights

The mechanism underlying the antitumor activity appears to involve:

- Induction of Apoptosis : Treatment with the compound resulted in increased levels of cleaved caspases and PARP, indicating activation of apoptotic pathways.

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G2/M phase arrest in treated cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on MDA-MB-231 Cells : A detailed investigation into the cytotoxic effects on MDA-MB-231 cells revealed an IC50 value of less than 1 µM. The study highlighted the compound's ability to induce apoptosis through ROS generation and mitochondrial membrane depolarization.

- Colon Cancer Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this thiazole derivative. The treatment led to reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

When compared to structurally similar compounds, 5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole exhibits unique properties that enhance its biological activity:

| Compound | IC50 (µM) | Unique Properties |

|---|---|---|

| 3-Chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | > 10 | Less selective for tumor cells |

| 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid | > 10 | Limited antitumor activity |

| 5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole | < 1 | High selectivity and potency |

Q & A

Basic: What are the common synthetic routes for 5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization with sulfonyl and tosyl groups. Key steps include:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via cyclization of thioamides.

- Sulfonation and tosylation : Introduction of methylsulfonyl and tosyl groups using reagents like methanesulfonyl chloride and p-toluenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .

- Piperidine substitution : Reaction of intermediates with 3,5-dimethylpiperidine under reflux in solvents like ethanol or dichloromethane .

Methodological Tip : Monitor reaction progress using TLC or HPLC to ensure intermediate purity .

Advanced: How can reaction yields for the sulfonation step be optimized?

Yield optimization depends on:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl group incorporation due to improved reagent solubility .

- Catalyst use : Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonation by stabilizing transition states.

- Temperature control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-sulfonation) .

Data Contradiction Note : Some studies report higher yields with NaH in DMF, while others favor K₂CO₃ in acetonitrile. Comparative kinetic studies are recommended .

Basic: What spectroscopic methods validate the structure of this compound?

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonyl at C2, tosyl at C4) via characteristic shifts:

- Tosyl group: Aromatic protons at δ 7.2–7.8 ppm; methylsulfonyl at δ 3.2–3.5 ppm .

- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1350 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak (M⁺) consistent with the molecular formula C₁₈H₂₃N₃O₄S₂ .

Advanced: How to resolve discrepancies in reported biological activity data?

Discrepancies may arise from:

- Cell line variability : Activity against MCF-7 (breast cancer) vs. HEPG-2 (liver cancer) depends on cell membrane permeability and efflux pump expression .

- Assay conditions : DMSO concentration (>0.5%) or serum content in media can alter compound solubility and bioavailability .

Methodological Recommendation : Standardize assays using identical cell passage numbers, serum-free conditions, and vehicle controls. Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cytotoxicity) .

Basic: Which structural features influence its reactivity and stability?

- Electron-withdrawing groups : The methylsulfonyl and tosyl groups increase electrophilicity at the thiazole C5 position, facilitating nucleophilic substitutions .

- Piperidine substituent : The 3,5-dimethylpiperidine enhances lipophilicity, impacting membrane permeability and metabolic stability .

Stability Note : Degradation under acidic conditions (pH <4) is observed due to sulfonyl group hydrolysis. Store in anhydrous environments at −20°C .

Advanced: What strategies improve compound stability during long-term storage?

- Lyophilization : Freeze-drying in amber vials under argon prevents oxidation and hygroscopic degradation .

- Additive use : Stabilize with antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated decomposition .

- pH control : Buffer solutions (pH 6–8) minimize hydrolysis of sulfonyl and tosyl groups .

Basic: How is purity assessed post-synthesis?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to a certified reference standard .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (deviation <0.4%) .

Advanced: What computational methods predict binding modes to biological targets?

- Molecular docking : Simulate interactions with enzymes (e.g., lipoxygenase) using AutoDock Vina. Key residues (e.g., His372 in lipoxygenase) form hydrogen bonds with the sulfonyl group .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .

Basic: What safety precautions are critical during handling?

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Note : No acute toxicity data are available; treat as a potential irritant .

Advanced: How to design analogs with improved pharmacokinetic profiles?

- Bioisosteric replacement : Substitute the tosyl group with trifluoromethanesulfonyl to enhance metabolic stability .

- Prodrug strategies : Introduce ester moieties at the piperidine nitrogen to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.